4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
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Overview
Description
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a benzenesulfonate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the 5-bromo-2-methoxyphenyl carbonyl precursor. This precursor is then reacted with hydrazine to form the hydrazone intermediate. The final step involves the reaction of this intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The brominated aromatic ring and the benzenesulfonate moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate
- 4-[(E)-{2-[(5-fluoro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate
Uniqueness
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C21H17BrN2O5S |
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Molecular Weight |
489.3g/mol |
IUPAC Name |
[4-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17BrN2O5S/c1-28-20-12-9-16(22)13-19(20)21(25)24-23-14-15-7-10-17(11-8-15)29-30(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
BSHFJMJSPMPPSX-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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